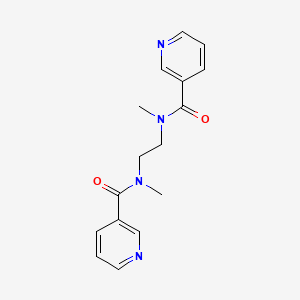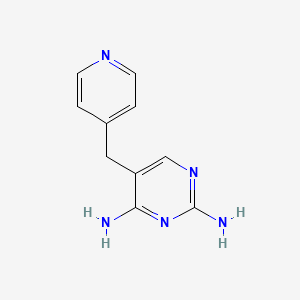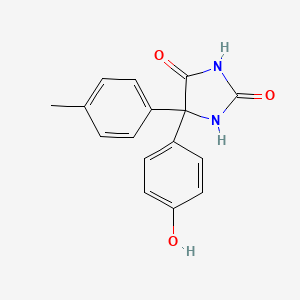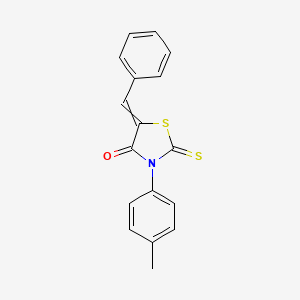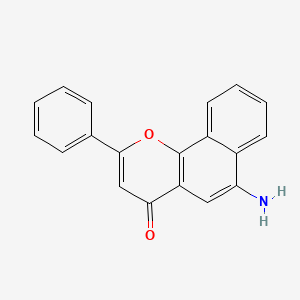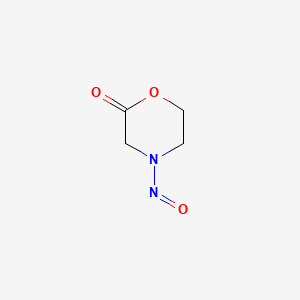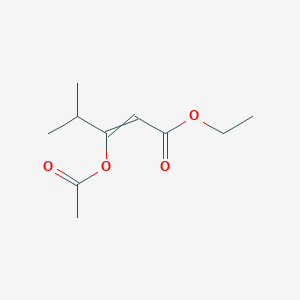
Ethyl 3-(acetyloxy)-4-methylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(acetyloxy)-4-methylpent-2-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes an acetyloxy group and a double bond, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(acetyloxy)-4-methylpent-2-enoate typically involves the esterification of 3-hydroxy-4-methylpent-2-enoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(acetyloxy)-4-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halides, amines
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(acetyloxy)-4-methylpent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 3-(acetyloxy)-4-methylpent-2-enoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The double bond in the molecule also allows for various addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the acetyloxy group and double bond.
Methyl butyrate: Another ester with a pleasant odor, commonly found in fruits.
Ethyl 3-hydroxy-4-methylpent-2-enoate: The precursor to ethyl 3-(acetyloxy)-4-methylpent-2-enoate, differing by the presence of a hydroxyl group instead of an acetyloxy group.
Uniqueness
This compound is unique due to its combination of an acetyloxy group and a double bond, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
67272-02-0 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 3-acetyloxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-5-13-10(12)6-9(7(2)3)14-8(4)11/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
HOKXJQWBZUGIAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


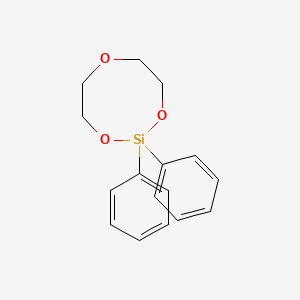
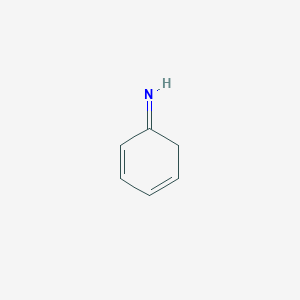
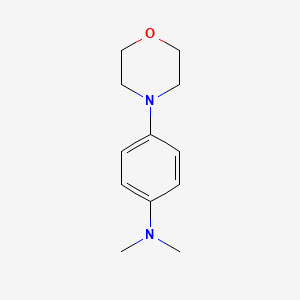
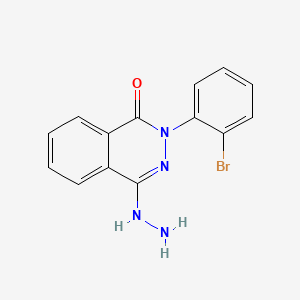
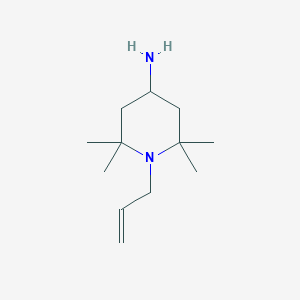
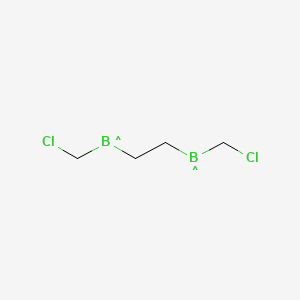
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
